A Deep Dive into 5'-O-DMT-N2-DMF-dG: A Technical Guide for Researchers
A Deep Dive into 5'-O-DMT-N2-DMF-dG: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the precise chemical synthesis of oligonucleotides is a cornerstone of innovation. Central to this process are high-quality building blocks, known as phosphoramidites. This technical guide provides an in-depth look at a key reagent: 5'-O-DMT-N2-DMF-dG. We will explore its chemical properties, its critical role in solid-phase oligonucleotide synthesis, and detailed protocols for its use.
Core Concepts: Understanding the Molecule
5'-O-DMT-N2-DMF-dG is a chemically modified deoxyguanosine (dG) nucleoside, specifically a phosphoramidite (B1245037), designed for efficient and high-fidelity incorporation into synthetic DNA sequences.[1][2] Its structure is engineered with specific protecting groups that control its reactivity during the step-wise assembly of an oligonucleotide chain.[3]
The key components of the molecule are:
-
Deoxyguanosine (dG): The fundamental guanine (B1146940) nucleobase linked to a deoxyribose sugar, forming a building block of DNA.
-
5'-O-DMT (Dimethoxytrityl) group: A bulky, acid-labile protecting group attached to the 5'-hydroxyl position of the deoxyribose sugar.[3][4] This group prevents unwanted polymerization during synthesis and is selectively removed at the beginning of each coupling cycle to allow the addition of the next nucleotide.[5] Its release can also be used to monitor coupling efficiency.[5]
-
N2-DMF (Dimethylformamidine) group: This protecting group shields the exocyclic amino group of the guanine base.[3] The DMF group is favored in many applications due to its faster removal (deprotection) compared to traditional protecting groups like isobutyryl (iBu).[4][5] This rapid deprotection is particularly advantageous for the synthesis of oligonucleotides containing sensitive modifications.[4]
-
3'-CE (Cyanoethyl) Phosphoramidite: This reactive moiety at the 3'-position of the sugar is crucial for forming the phosphite (B83602) triester linkage with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to a solid support.[2][3]
Physicochemical and Technical Data
The following tables summarize the key quantitative and qualitative data for 5'-O-DMT-N2-DMF-dG phosphoramidite.
| Property | Value | References |
| Chemical Name | N2-dimethylformamidine-5'-O-(4, 4'-dimethoxytrityl)-2'-deoxyguanosine-3'-cyanoethyl Phosphoramidite | [2][6] |
| Synonyms | DMT-dG(dmf) Phosphoramidite, Dmf-dG-CE Phosphoramidite | [7] |
| CAS Number | 330628-04-1 | [1][6][7] |
| Molecular Formula | C43H53N8O7P | [1][6][7] |
| Molecular Weight | 824.9 g/mol | [1][6][7] |
| Appearance | White to off-white powder | [6] |
| Purity | ≥98% by HPLC | [1] |
| Storage Conditions | -20°C under an inert atmosphere (e.g., Nitrogen) | [1][7] |
The Role in Solid-Phase Oligonucleotide Synthesis
5'-O-DMT-N2-DMF-dG is a central component in the widely used phosphoramidite method for solid-phase oligonucleotide synthesis. This cyclical process allows for the controlled, stepwise addition of nucleotides to a growing chain that is covalently attached to a solid support, typically controlled pore glass (CPG) or polystyrene. The synthesis cycle, which proceeds in the 3' to 5' direction, consists of four main steps for each nucleotide addition: detritylation, coupling, capping, and oxidation.[8]
Experimental Protocols
Standard Solid-Phase Synthesis Cycle
The following provides a generalized protocol for a single coupling cycle using 5'-O-DMT-N2-DMF-dG on an automated DNA synthesizer. Exact times and volumes may vary depending on the synthesizer model and scale of synthesis.
-
Detritylation (Deblocking): The 5'-DMT group is removed from the support-bound nucleoside by treating with a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[5] The resulting orange-colored DMT cation can be quantified spectrophotometrically to monitor coupling efficiency.[5]
-
Coupling: The 5'-O-DMT-N2-DMF-dG phosphoramidite is activated with a weak acid, such as tetrazole or a derivative, in anhydrous acetonitrile (B52724).[8] This activated species is then delivered to the solid support, where it reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times are typically short, often around 30-60 seconds.[9]
-
Capping: To prevent the elongation of chains that failed to couple in the previous step ("failure sequences"), any unreacted 5'-hydroxyl groups are permanently blocked. This is achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.
-
Oxidation: The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphate triester. This is accomplished by treating the support with a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[9]
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Cleavage and Deprotection
After the final synthesis cycle, the completed oligonucleotide must be cleaved from the solid support and all protecting groups (on the phosphate backbone and the nucleobases) must be removed.
The advantage of the N2-DMF protecting group on guanine lies in its lability, allowing for faster and milder deprotection conditions compared to the traditional iBu group.[4][5] This is especially beneficial for oligonucleotides containing sensitive labels or modifications that could be degraded by harsh, prolonged exposure to basic conditions.
Deprotection Conditions Comparison
| Reagent | Temperature | Time | Suitability | References |
| Concentrated Ammonium (B1175870) Hydroxide (B78521) | 55°C | 2 hours | Standard for DMF-dG | [5] |
| Concentrated Ammonium Hydroxide | 65°C | 1 hour | Faster deprotection of DMF-dG | [5] |
| AMA (Ammonium Hydroxide/40% Methylamine 1:1) | 65°C | 10 minutes | "UltraFast" deprotection, requires Ac-dC | [6] |
| AMA (Ammonium Hydroxide/40% Methylamine 1:1) | Room Temp. | 2 hours | Milder "UltraFast" conditions | [6] |
| 0.4 M NaOH in MeOH/Water (4:1 v/v) | Room Temp. | >72 hours | Very slow for DMF-dG, not recommended | [10] |
| t-Butylamine/Water (1:3 v/v) | 60°C | 6 hours | Alternative for some sensitive oligos | [6] |
Standard Deprotection Protocol (using Ammonium Hydroxide):
-
Transfer the solid support (e.g., CPG) containing the synthesized oligonucleotide to a sealed vial.
-
Add concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
Heat the sealed vial at 55°C for 2 hours or 65°C for 1 hour.[5]
-
Cool the vial to room temperature.
-
Carefully open the vial and transfer the supernatant, which now contains the cleaved and deprotected oligonucleotide, to a new tube.
-
Wash the solid support with a small amount of water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Purification and Analysis
Crude synthetic oligonucleotides contain the full-length product as well as failure sequences and other impurities.[11][12] High-performance liquid chromatography (HPLC) is a standard and effective method for purification.[7][11]
General Reversed-Phase HPLC (RP-HPLC) Protocol:
-
Sample Preparation: Reconstitute the dried crude oligonucleotide in an appropriate aqueous buffer (e.g., 0.1 M Triethylammonium Acetate - TEAA).
-
Column: A C8 or C18 reversed-phase column is commonly used.[3]
-
Mobile Phase: A two-buffer system is typical:
-
Buffer A: An aqueous buffer, such as 0.1 M TEAA, pH 7.5.
-
Buffer B: Acetonitrile.[3]
-
-
Gradient: A linear gradient of increasing Buffer B concentration (e.g., 0 to 50% acetonitrile over 20 minutes) is used to elute the oligonucleotides.[3] The hydrophobic DMT group, if left on the 5'-end ("DMT-on" purification), significantly increases the retention time of the full-length product, facilitating its separation from shorter, non-DMT-bearing failure sequences.[11]
-
Detection: Elution is monitored by UV absorbance, typically at 260 nm.[7]
-
Fraction Collection: Collect the peak corresponding to the full-length product.
-
Post-Purification: If "DMT-on" purification was performed, the DMT group is removed by treatment with an acid (e.g., 80% acetic acid). The purified oligonucleotide is then desalted using methods like gel filtration or ethanol (B145695) precipitation.[11]
Conclusion
5'-O-DMT-N2-DMF-dG phosphoramidite is a highly refined and essential reagent for modern oligonucleotide synthesis. Its well-designed protecting groups, particularly the labile N2-DMF group, offer significant advantages in terms of deprotection speed and mildness, thereby enhancing the efficiency and quality of synthetic DNA production. A thorough understanding of its properties and the associated experimental protocols is crucial for researchers aiming to synthesize high-purity oligonucleotides for demanding applications in research, diagnostics, and therapeutics.
References
- 1. DMT-dG(dmf) Phosphoramidite | AxisPharm [axispharm.com]
- 2. shop.hongene.com [shop.hongene.com]
- 3. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. atdbio.com [atdbio.com]
- 5. Fast Deprotection [qualitysystems.com.tw]
- 6. glenresearch.com [glenresearch.com]
- 7. waters.com [waters.com]
- 8. biotage.com [biotage.com]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 10. glenresearch.com [glenresearch.com]
- 11. atdbio.com [atdbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]

